

Reductionmycin molecular formula C₁₄H₁₅O₆N

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Compound of Interest

Compound Name: *Reductionmycin*

Cat. No.: *B15561838*

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Reductionmycin: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Reductionmycin, a natural product with the molecular formula C₁₄H₁₅NO₆, is an antibiotic isolated from *Streptomyces griseorubiginosus*.^[1] This document provides a comprehensive technical overview of **Reductionmycin**, consolidating available data on its chemical properties, biosynthesis, and biological activities. While **Reductionmycin** has demonstrated a range of biological effects, including antibacterial, antifungal, antiviral, and antitumor activities, a notable gap exists in the publicly available quantitative data regarding its potency. This guide aims to summarize the existing knowledge and highlight areas for future research and development.

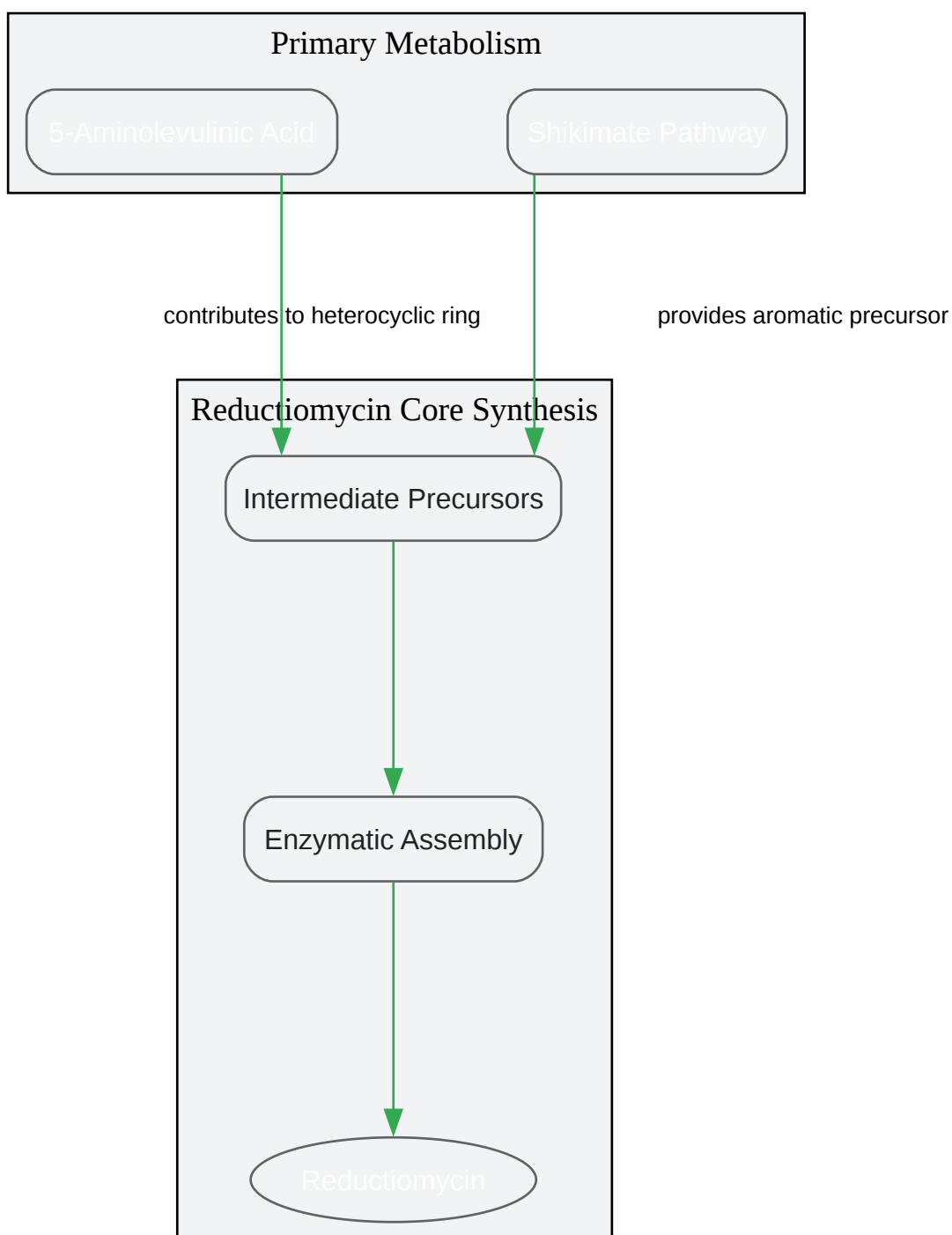
Chemical Properties

Reductionmycin is a structurally unique antibiotic. Key identifiers and properties are summarized in the table below.

Property	Value
Molecular Formula	C14H15NO6
IUPAC Name	(2E)-3-(acetyloxymethyl)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoic acid
Canonical SMILES	<chem>CC(=O)OCC=C(C(=O)O)C(=O)NC1=C(O)CCC1=O</chem>
CAS Number	75713-37-6

Biosynthesis

The biosynthesis of **Reductionmycin** involves precursors from two primary metabolic pathways: 5-aminolevulinic acid and the shikimate pathway. The core structure is assembled through a series of enzymatic reactions, leading to the final complex molecule.



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Figure 1: Proposed biosynthetic pathway of **Reductionmycin**.

Biological Activities

Reductiomycin has been reported to exhibit a broad spectrum of biological activities. However, specific quantitative data such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are not extensively documented in the available scientific literature.

Antibacterial and Antifungal Activity

Reductiomycin is active against Gram-positive bacteria and various fungi.^[1] The table below summarizes its known antimicrobial spectrum.

Organism Type	Activity	Specific Organisms (if reported)	Quantitative Data (MIC)
Gram-positive bacteria	Active	Not specified	Not available in cited literature
Fungi	Active	Not specified	Not available in cited literature

Antiviral Activity

The antiviral properties of **Reductiomycin** have been noted against the Newcastle disease virus.^[1]

Virus	Activity	Quantitative Data (e.g., EC50)
Newcastle Disease Virus	Active	Not available in cited literature

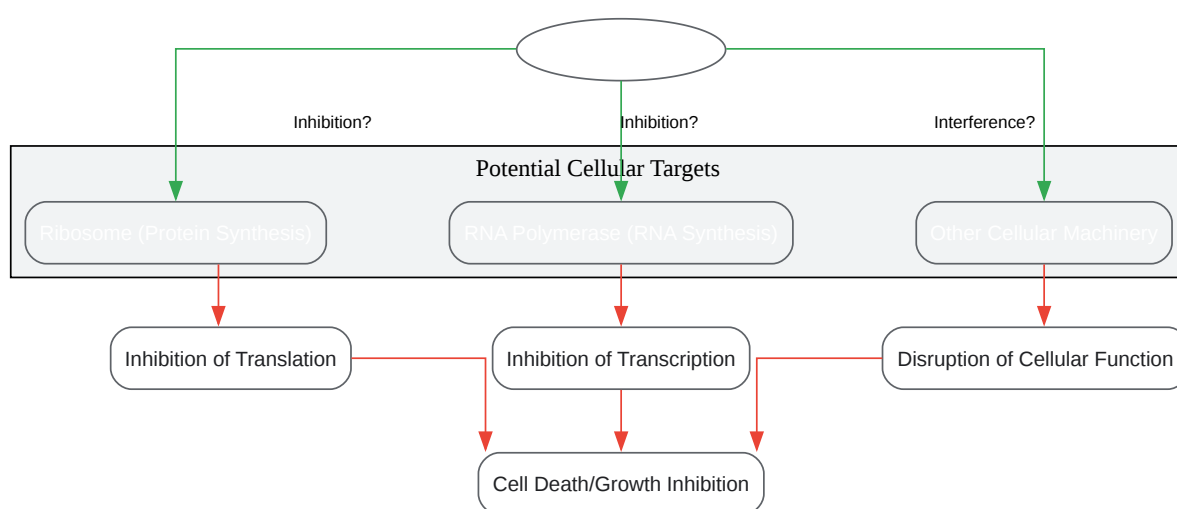
Antitumor Activity

Reductiomycin has demonstrated antitumor effects against Ehrlich ascites carcinoma in vivo.^[2]

Cancer Model	Activity	Quantitative Data (e.g., IC50)
Ehrlich ascites carcinoma	Active	Not available in cited literature

Mechanism of Action

The precise molecular mechanism of action for **Reduictomycin** has not been fully elucidated. Based on the general mechanisms of other antibiotics, it is hypothesized that **Reduictomycin** may interfere with essential cellular processes such as protein or RNA synthesis. Further research is required to identify its specific molecular target(s) and signaling pathways.



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Figure 2: Conceptual diagram of potential mechanisms of action for **Reduictomycin**.

Experimental Protocols

The following are generalized protocols for the isolation, characterization, and biological evaluation of **Reduictomycin**, based on standard methodologies for natural product antibiotics.

Isolation and Purification of Reduictomycin from *Streptomyces griseorubiginosus*



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Figure 3: General workflow for the isolation and purification of **Reductiomycin**.

Methodology:

- **Fermentation:** *Streptomyces griseorubiginosus* is cultured in a suitable liquid medium under optimal conditions for antibiotic production.
- **Extraction:** The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an appropriate organic solvent, such as ethyl acetate, to partition the **Reductiomycin** into the organic phase.
- **Purification:** The crude extract is concentrated and subjected to a series of chromatographic techniques, such as column chromatography on silica gel followed by high-performance liquid chromatography (HPLC), to isolate the pure compound.
- **Characterization:** The structure of the purified **Reductiomycin** is confirmed using spectroscopic methods, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR).

Determination of Minimum Inhibitory Concentration (MIC)

Methodology (Broth Microdilution):

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).
- **Serial Dilution:** **Reductiomycin** is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.

- Incubation: The plate is incubated under appropriate conditions for the test organism.
- Observation: The MIC is determined as the lowest concentration of **Reduictiomycin** that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

Methodology:

- Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
- Treatment: The cells are treated with various concentrations of **Reduictiomycin** and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

Conclusion and Future Directions

Reduictiomycin presents as a promising natural product with a diverse range of biological activities. However, the lack of detailed quantitative data on its potency and a clear understanding of its mechanism of action are significant hurdles to its further development as a therapeutic agent. Future research should focus on:

- Quantitative Biological Evaluation: Systematic screening of **Reduictiomycin** against a broad panel of bacterial, fungal, viral, and cancer cell lines to determine its MIC and IC₅₀ values.
- Mechanism of Action Studies: Elucidation of the specific molecular target(s) and signaling pathways affected by **Reduictiomycin** to understand how it exerts its biological effects.

- Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of **Reduictomycin** analogues to explore how modifications to its chemical structure impact its biological activity and to potentially develop more potent and selective compounds.

Addressing these knowledge gaps will be crucial in unlocking the full therapeutic potential of **Reduictomycin**.

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